molecular formula C18H22N2O2 B15492680 1,4-Bis(4-methoxyphenyl)piperazine CAS No. 3367-51-9

1,4-Bis(4-methoxyphenyl)piperazine

Katalognummer: B15492680
CAS-Nummer: 3367-51-9
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: BQMLMYCWRONYFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(4-methoxyphenyl)piperazine is a piperazine derivative featuring two 4-methoxyphenyl substituents at the 1 and 4 positions of the piperazine ring. This compound is structurally characterized by its electron-donating methoxy (-OCH₃) groups, which influence its electronic and steric properties. Piperazine derivatives are widely studied for their pharmacological and material science applications due to their versatile binding capabilities and ease of functionalization. Additionally, derivatives like 1,4-bis((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine have been explored as anti-mitotic agents in breast cancer research .

Eigenschaften

CAS-Nummer

3367-51-9

Molekularformel

C18H22N2O2

Molekulargewicht

298.4 g/mol

IUPAC-Name

1,4-bis(4-methoxyphenyl)piperazine

InChI

InChI=1S/C18H22N2O2/c1-21-17-7-3-15(4-8-17)19-11-13-20(14-12-19)16-5-9-18(22-2)10-6-16/h3-10H,11-14H2,1-2H3

InChI-Schlüssel

BQMLMYCWRONYFW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance π-π stacking and hydrogen bonding, critical for drug-receptor interactions .
  • Electron-Withdrawing Groups (e.g., -SO₂, -Cl) : Improve metabolic stability and enzyme inhibition (e.g., DPP-4 inhibition in 1,4-bis(4-fluorophenylsulfonyl)piperazine) .
  • Bulkier Groups (e.g., benzhydryl) : Increase steric hindrance, reducing unwanted interactions but limiting solubility .

Pharmacological Activity Comparison

Antidiabetic Agents

  • 1,4-Bis(4-fluorophenylsulfonyl)piperazine : Demonstrated 19–30% DPP-4 inhibition at 100 µM and significant hypoglycemic effects in streptozotocin-induced diabetic mice. Docking studies revealed interactions with DPP-4 residues (e.g., R125, E205) .

Antitumor Activity

  • 1,4-Bis(3-aminopropyl)piperazine: Used in nanoparticle synthesis for transgene delivery; tertiary amines accelerate nanoparticle nucleation via solvation effects .

Coordination Chemistry

  • Piperazine-Based Ligands (e.g., L1–L5): Modified with pyridyl or quinolyl groups to enhance steric effects in copper(II) complexes for DNA cleavage .

Key Research Findings and Contrasts

  • Pharmacological vs.
  • Thermal Stability: Selenogallate frameworks templated by 1,4-bis(3-aminopropyl)piperazine degrade at lower temperatures than metal-amine counterparts, limiting high-temperature applications .
  • Synthetic Efficiency: Maghnite-catalyzed polymerization of NBMP achieves moderate yields (59–72%) , whereas solvothermal methods for selenogallates prioritize structural novelty over yield .

Q & A

Q. How is 1,4-Bis(4-methoxyphenyl)piperazine synthesized, and what optimization strategies improve yield and purity?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting piperazine with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization strategies include:

  • Catalyst selection : Use of phase-transfer catalysts to enhance reaction efficiency.
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Key characterization methods:

  • ¹H/¹³C NMR : Peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).
  • IR spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹).
  • X-ray diffraction : Resolves piperazine ring conformation and substituent orientation. For example, a Schiff base analog showed a chair conformation for the piperazine ring .

Q. What are the standard protocols for assessing the stability and storage conditions of this compound?

  • Stability assays : HPLC monitoring under accelerated conditions (40°C/75% RH) over 30 days.
  • Storage : Sealed containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Light sensitivity : Amber vials to avoid photodegradation of methoxy groups .

Advanced Research Questions

Q. How do computational methods like molecular docking elucidate the interaction between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding modes with DNA/proteins. For a chlorinated analog, docking revealed:
    • ΔG = −7.5 kcal/mol : Interaction with DNA base pairs (DG4, DA6) via hydrogen bonds (1.92 Å) and π-alkyl interactions (4.89 Å) .
  • Conformational analysis (Spartan06) : Identifies low-energy conformers for docking accuracy .

Q. What is the impact of substituent groups (e.g., methoxy vs. chloro) on the biological activity of piperazine derivatives?

Substituent Biological Activity Key Findings
4-MethoxyphenylAnticancer potentialHydrogen bonding with DNA enhances intercalation .
4-ChlorophenylDPP-IV inhibitionElectron-withdrawing groups (EWG) improve enzyme binding .
4-EthylphenylEnhanced lipophilicityIncreases blood-brain barrier penetration .

Q. How does the conformational flexibility of this compound influence its pharmacological properties?

  • Chair vs. boat conformations : Chair conformers dominate in low-energy states, optimizing receptor binding.
  • Torsional angles : Substituent orientation (e.g., methoxy groups) affects DNA minor groove binding efficiency. Computational studies (AM1 method) validate these dynamics .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • DNA interaction assays :
    • UV-Vis spectroscopy : Hypochromicity shifts indicate intercalation.
    • Ethidium bromide displacement : Quantifies DNA binding affinity .
  • Cytotoxicity (MTT assay) : IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).

Q. How do structural analogs of this compound compare in terms of receptor binding affinity and selectivity?

  • Analog screening :
    • 1,4-Bis(2-chloro-4-nitrophenyl)piperazine : Higher DNA affinity (ΔG = −7.5 kcal/mol) due to nitro groups .
    • 1,4-Bis(3-fluorobenzoyl)piperazine : Improved solubility but reduced CNS penetration .

Q. What are the implications of piperazine ring modifications (e.g., substitution patterns) on the compound's pharmacokinetic profile?

  • Pharmacokinetic parameters :
    • LogP : Methoxy groups reduce logP (vs. chloro analogs), affecting bioavailability.
    • Metabolic stability : Piperazine N-methylation slows hepatic clearance .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding, qPCR for gene expression).
  • Structural validation : Ensure compound purity via LC-MS and crystallography to rule out impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.